molecular formula C16H16F2N6O3 B4360904 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4360904
M. Wt: 378.33 g/mol
InChI Key: YBZSRDOREIUBKF-UHFFFAOYSA-N
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Description

4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family. Its unique structure, containing both a difluoromethyl and a furylmethyl group, makes it a subject of interest in various research fields, particularly in medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be complex due to its multifaceted structure. Typically, synthesis involves the construction of the pyrazole core followed by sequential addition of functional groups. A common route begins with the formation of the pyrazole ring through the cyclization of a diketone with hydrazine. Subsequent reactions include difluoromethylation, carbonylation, and incorporation of the furylmethyl group.

Industrial Production Methods

Industrially, the production might leverage high-throughput methods to ensure yield and purity. Automation in reaction monitoring and purification stages (like high-performance liquid chromatography) could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the difluoromethyl group.

  • Reduction: : Certain conditions allow for the reduction of the carbonyl group, altering the compound’s functionality.

  • Substitution: : The aromatic nature of the furylmethyl group allows for electrophilic substitution, while the pyrazole ring can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or permanganates.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution Reagents: : Halogens for electrophilic substitution; nucleophiles like amines for nucleophilic reactions.

Major Products

Depending on the reaction type, products may include various oxidized derivatives, reduced forms of the original compound, or substituted versions, each with distinct functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as an intermediate in creating more complex molecules. Its ability to form stable pyrazole derivatives makes it valuable for constructing molecular frameworks.

Biology

Biologically, compounds of this nature are often investigated for their bioactivity. Studies might explore their interaction with enzymes or receptors, looking for potential therapeutic applications.

Medicine

In the medical field, the compound could be a candidate for drug development, given its structural novelty and potential biological activity. Researchers might examine its efficacy in treating diseases or as a scaffold for designing new drugs.

Industry

Industrially, the compound's properties might be leveraged in materials science, potentially in the development of polymers or as a chemical reagent in manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. For instance, it might inhibit a key enzyme by binding to its active site, blocking the enzyme's activity and thus exerting its effect.

Comparison with Similar Compounds

Unique Features

Compared to other pyrazole derivatives, 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is unique due to its difluoromethyl and furylmethyl substitutions, which confer distinctive chemical and biological properties.

List of Similar Compounds

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

  • 4-(Methylsulfonyl)-1-ethyl-1H-pyrazole-3-carboxamide

  • N-(2-Furylmethyl)-1H-pyrazole-3-carboxamide

Properties

IUPAC Name

4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O3/c1-2-23-9-11(21-14(25)12-5-6-20-24(12)16(17)18)13(22-23)15(26)19-8-10-4-3-7-27-10/h3-7,9,16H,2,8H2,1H3,(H,19,26)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZSRDOREIUBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=NN3C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide

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